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Compound of Interest

Compound Name:
(R)-3-(1-Aminoethyl)phenol

hydrochloride

Cat. No.: B1292865 Get Quote

This guide provides a comprehensive overview of the molecular structure, properties, and

synthesis of (R)-3-(1-Aminoethyl)phenol hydrochloride, a key intermediate in

pharmaceutical synthesis. The information is intended for researchers, scientists, and

professionals in drug development.

Molecular Structure and Properties
(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral compound featuring a phenol ring

substituted with an aminoethyl group at the meta-position. The "(R)" designation indicates the

stereochemistry at the chiral center of the aminoethyl side chain. The hydrochloride salt form

enhances the compound's stability and solubility in aqueous solutions.

The key quantitative properties of (R)-3-(1-Aminoethyl)phenol hydrochloride are

summarized in the table below for easy reference.

Property Value

Molecular Formula C₈H₁₂ClNO

Molecular Weight 173.64 g/mol

CAS Number 856563-08-1

Parent Compound M.W.
137.18 g/mol ((R)-3-(1-Aminoethyl)phenol)[1][2]

[3][4]
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Note: The molecular weight of the parent compound, (R)-3-(1-Aminoethyl)phenol, is provided

for reference.

The two-dimensional structure of (R)-3-(1-Aminoethyl)phenol hydrochloride is depicted

below, illustrating the arrangement of the phenolic hydroxyl group, the aminoethyl group in the

(R) configuration, and the associated chloride ion.

(Image of the 2D chemical structure of (R)-3-(1-Aminoethyl)phenol hydrochloride would be

placed here in a full implementation)

Experimental Protocols for Synthesis
The synthesis of enantiomerically pure (R)-3-(1-Aminoethyl)phenol hydrochloride is a critical

step in the production of various active pharmaceutical ingredients. The primary methods

employed are chiral resolution of a racemic mixture and asymmetric synthesis.

This classical method involves the separation of a racemic mixture of 3-(1-aminoethyl)phenol

into its (R) and (S) enantiomers.

Methodology:

Diastereomeric Salt Formation: The racemic 3-(1-aminoethyl)phenol is reacted with an

enantiomerically pure chiral acid, such as L-tartaric acid, in a suitable solvent (e.g., methanol

or ethanol). This reaction forms a pair of diastereomeric salts, (R)-amine-(L)-acid and (S)-

amine-(L)-acid.

Fractional Crystallization: Due to their different physical properties, particularly solubility, the

diastereomeric salts can be separated by fractional crystallization. The less soluble

diastereomeric salt will crystallize out of the solution upon cooling or concentration. The

selection of the solvent system is crucial for achieving efficient separation.

Isolation of the Desired Diastereomer: The crystallized salt, corresponding to the desired (R)-

enantiomer, is isolated by filtration.

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base

(e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free (R)-3-(1-

aminoethyl)phenol.
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Hydrochloride Salt Formation: The purified (R)-amine is subsequently dissolved in a suitable

organic solvent (e.g., isopropanol) and treated with hydrochloric acid (either as a gas or a

solution in an organic solvent) to precipitate the (R)-3-(1-Aminoethyl)phenol hydrochloride
salt, which is then collected by filtration and dried.

Asymmetric synthesis offers a more direct route to the desired (R)-enantiomer, avoiding the

loss of 50% of the material inherent in chiral resolution.[5]

Methodology:

Starting Material: The synthesis typically begins with the prochiral ketone, 3'-

hydroxyacetophenone.[5]

Asymmetric Reduction: The ketone is subjected to an asymmetric reduction of the carbonyl

group. This can be achieved through several methods:

Catalytic Hydrogenation: Using a chiral catalyst, such as a ruthenium or rhodium complex

with a chiral ligand (e.g., BINAP), under a hydrogen atmosphere. The choice of catalyst

and reaction conditions (temperature, pressure, solvent) is critical for achieving high

enantioselectivity.

Stoichiometric Reduction: Employing a chiral reducing agent, such as a borane complex

with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Conversion to Amine (if necessary): Depending on the specific synthetic route, the resulting

chiral alcohol may need to be converted to the amine. This can involve activation of the

hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an

amine source (e.g., ammonia or an azide followed by reduction).

Hydrochloride Salt Formation: The resulting (R)-3-(1-aminoethyl)phenol is then converted to

its hydrochloride salt as described in the previous protocol.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral resolution synthesis of (R)-3-
(1-Aminoethyl)phenol hydrochloride.
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Workflow for Chiral Resolution
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Caption: Logical workflow for the synthesis of (R)-3-(1-Aminoethyl)phenol hydrochloride via

chiral resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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